

Application Notes and Protocols for PU139 in Epigenetic Research

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Compound of Interest

Compound Name: PU139

Cat. No.: B15583690

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Introduction

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant activity against several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), and CREB-binding protein (CBP)/p300.^{[1][2][3][4][5]} By inhibiting these critical epigenetic "writers," **PU139** leads to a state of histone hypoacetylation, altering chromatin structure and gene expression, which ultimately can induce cell growth inhibition and cell death in cancer cells.^{[2][4]} These characteristics make **PU139** a valuable tool for studying the role of histone acetylation in disease, particularly in oncology.

These application notes provide detailed protocols for utilizing **PU139** to investigate its effects on cancer cells, including methods for assessing its inhibitory activity, cellular effects, and in vivo efficacy.

Data Presentation

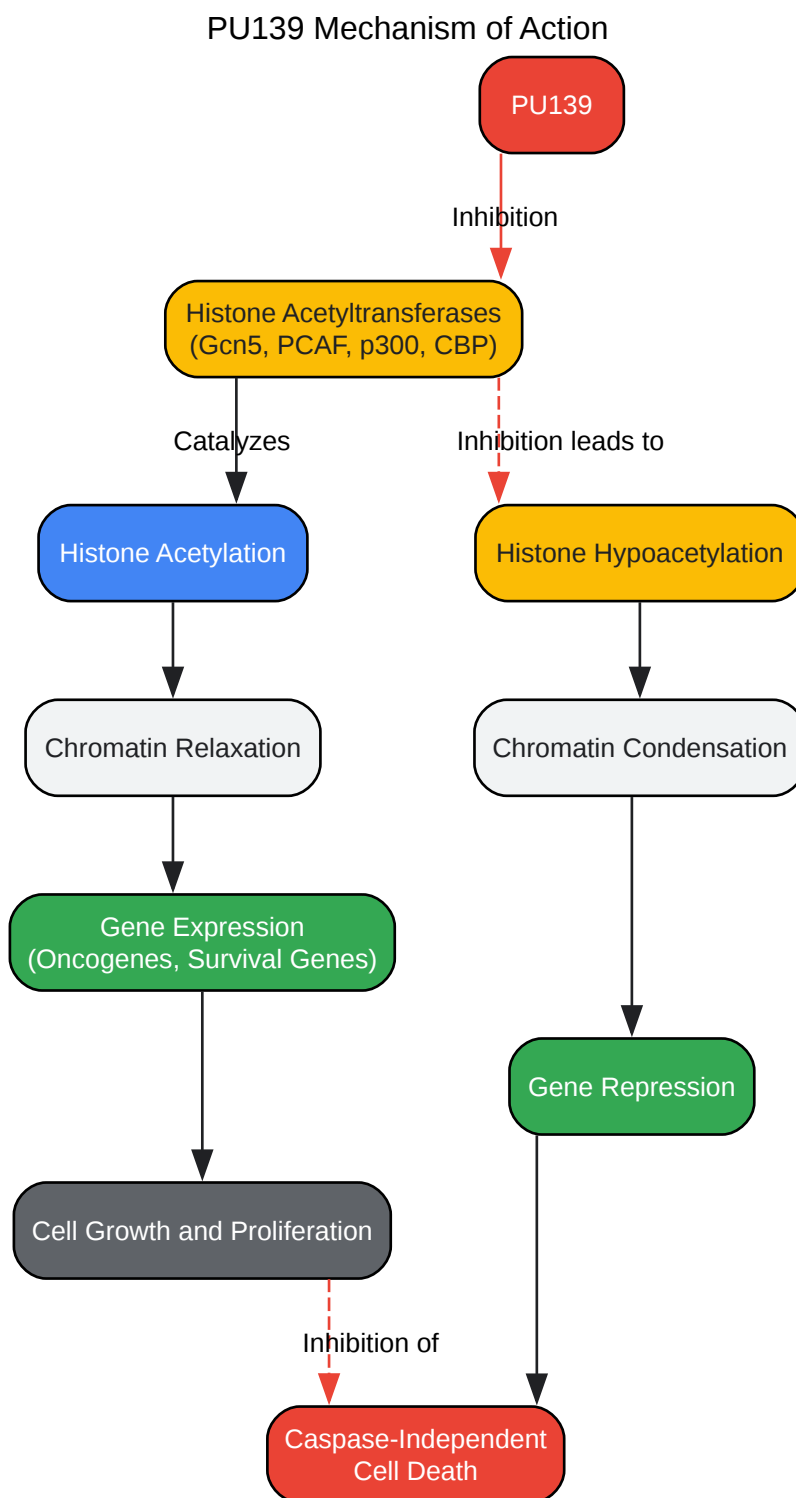
Table 1: In Vitro Inhibitory Activity of PU139 against Histone Acetyltransferases

Target HAT	IC50 (μM)
Gcn5	8.39[1]
PCAF	9.74[1]
CBP	2.49[1]
p300	5.35[1]

Table 2: Anti-proliferative Activity of PU139 in Human Cancer Cell Lines

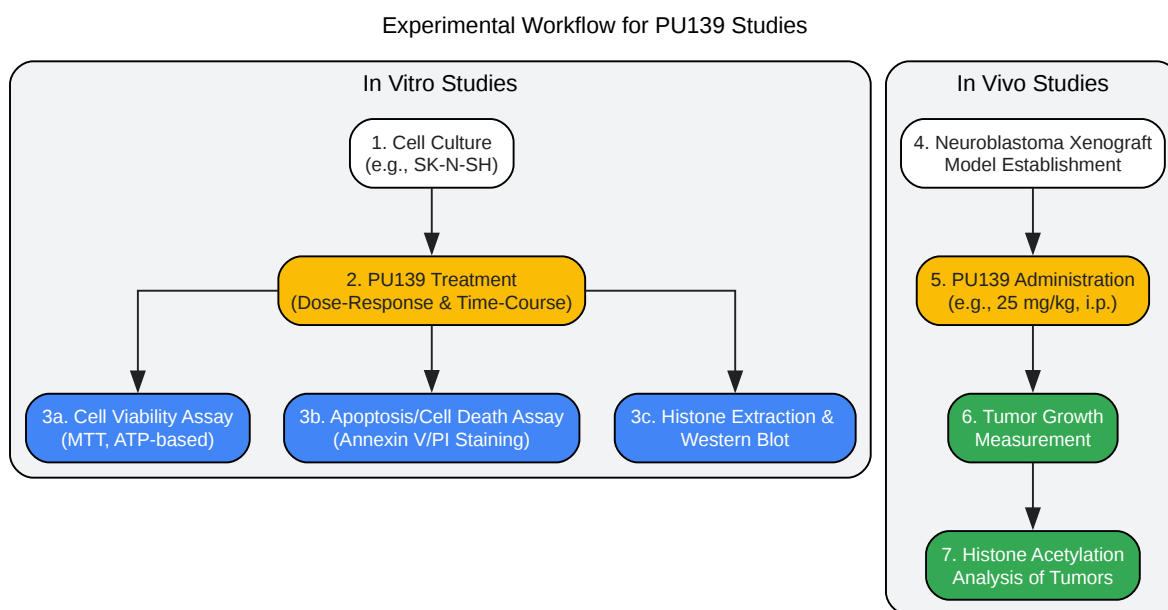
Cell Line	Cancer Type	GI50 (μM)
A431	Skin Carcinoma	<60[1]
A549	Lung Carcinoma	<60[1]
A2780	Ovarian Cancer	<60[1]
HepG2	Hepatocellular Carcinoma	<60[1]
SW480	Colon Adenocarcinoma	<60[1]
U-87 MG	Glioblastoma	<60[1]
HCT116	Colon Carcinoma	<60[1]
SK-N-SH	Neuroblastoma	<60[1]
MCF7	Breast Adenocarcinoma	<60[1]

Signaling Pathways and Experimental Workflow



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Caption: **PU139** inhibits HATs, leading to histone hypoacetylation and altered gene expression, resulting in cell death.



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Caption: A typical workflow for evaluating the efficacy of **PU139** both in vitro and in vivo.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **PU139** on a cancer cell line.

Materials:

- **PU139**
- Cancer cell line of interest (e.g., SK-N-SH)
- 96-well plates
- Complete growth medium

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **PU139** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the **PU139** dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate for 24, 48, or 72 hours.[\[1\]](#)
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well.
- Mix gently on an orbital shaker to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Histone Hypoacetylation Assay (Western Blot)

This protocol is for assessing the effect of **PU139** on histone acetylation levels in cells.[\[6\]](#)

Materials:

- **PU139**

- Cancer cell line of interest
- 6-well plates
- Complete growth medium
- DMSO (vehicle control)
- Histone extraction buffer
- Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
- Primary antibody against total Histone H3 or H4 (loading control)
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **PU139** (e.g., 0-100 μ M) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
- Harvest the cells and perform histone extraction according to a standard protocol.
- Determine the protein concentration of the histone extracts.
- Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total histone H3 or H4 as a loading control.
- Quantify the band intensities to determine the relative levels of histone acetylation.

Caspase-Independent Cell Death Assay (Annexin V/Propidium Iodide Staining)

This protocol is to determine if **PU139** induces apoptosis or other forms of cell death.^{[7][8]}

Materials:

- **PU139**
- Cancer cell line of interest
- 6-well plates
- Complete growth medium
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **PU139** as described in the previous protocol.

- Harvest both the adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

In Vivo Neuroblastoma Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor activity of **PU139**.^{[1][4][9][10]}

Materials:

- **PU139**
- SK-N-SH neuroblastoma cells
- Immunocompromised mice (e.g., athymic nude mice)
- Matrigel (optional)
- Doxorubicin (for combination studies)
- Vehicle (e.g., 10% Tween-80 in saline)
- Calipers

Procedure:

- Subcutaneously inject SK-N-SH cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, **PU139** alone, Doxorubicin alone, **PU139** + Doxorubicin).
- Administer **PU139** intraperitoneally (i.p.) at a dose of 25 mg/kg.[1] The treatment schedule can be once weekly or as determined by the study design.
- For combination therapy, Doxorubicin can be administered intravenously (i.v.) at 8 mg/kg.[1]
- Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histone acetylation levels by Western blot or immunohistochemistry).

Conclusion

PU139 is a valuable chemical probe for investigating the role of histone acetylation in cellular processes and disease models. The protocols outlined above provide a framework for researchers to study the effects of **PU139** on cancer cell viability, histone modification status, and in vivo tumor growth. These studies can contribute to a better understanding of the epigenetic regulation of cancer and the potential of HAT inhibitors as therapeutic agents.

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